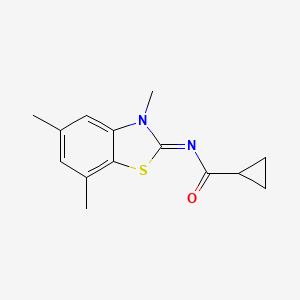

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H16N2OS and its molecular weight is 260.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor and Anticancer Applications

- A study by Yoshida et al. (2005) focused on the synthesis and biological evaluation of benzothiazole derivatives, highlighting their potent antitumor properties. Specifically, they designed a biologically stable derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, which showed an excellent in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).

- Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. They found that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Properties

- Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, revealing their significant antibacterial activities against various microorganisms including Escherichia coli and Staphylococcus aureus (Obasi et al., 2017).

- Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found them to be potent antimicrobial agents, with some molecules exhibiting higher activity than reference drugs against pathogenic strains (Bikobo et al., 2017).

Synthesis and Reactivity Studies

- Wang et al. (2008) conducted a study on the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process. This method allowed for the successful creation of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions (Wang et al., 2008).

- Farag et al. (1996) explored the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, demonstrating its potential in forming various hydrazones and pyrazole derivatives (Farag et al., 1996).

Other Applications

- Hu et al. (2016) studied the corrosion inhibitory effect of benzothiazole derivatives against steel in a 1 M HCl solution. They found that these inhibitors offered extra stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).

作用機序

Target of Action

The compound, also known as (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting several targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential bacterial enzymes . This interaction disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it inhibits the function of DNA gyrase, an enzyme involved in DNA replication, transcription, and repair . It also inhibits dihydroorotase, an enzyme involved in the de novo synthesis of pyrimidines .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes it a potential candidate for the development of new antibacterial agents .

特性

IUPAC Name |

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-8-6-9(2)12-11(7-8)16(3)14(18-12)15-13(17)10-4-5-10/h6-7,10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKKJWZLYZJKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CC3)S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 6-(1H-pyrazol-1-yl)pyridine-2-carboxylate](/img/structure/B2983259.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}adamantane-1-carboxamide](/img/structure/B2983262.png)

![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)

![7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2983267.png)